molecular formula C20H23N3O5S B2917726 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-18-4

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2917726
CAS No.: 899968-18-4
M. Wt: 417.48
InChI Key: QOCONLILJZRNGL-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a sulfonyl group, and a benzodioxole ring

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition . This means that the compound can bind to the active site of the enzyme (competitive inhibition), preventing ACh from binding, and it can also bind to an allosteric site (non-competitive inhibition), changing the shape of the enzyme and reducing its activity .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of ACh, a neurotransmitter that is crucial for many functions in the body, including muscle contraction and the regulation of heart rate . In the context of the brain, increased levels of ACh due to AChE inhibition can enhance cognition functions .

Result of Action

The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance cholinergic transmission, improving cognitive function . Therefore, AChE inhibitors like this compound are often used in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 4-phenylpiperazine.

    Introduction of the sulfonyl group: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with benzodioxole: The final step involves coupling the sulfonylated phenylpiperazine with a benzodioxole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine ring instead of a benzodioxole ring.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Contains a phenylpiperazine moiety but lacks the sulfonyl and benzodioxole groups.

Uniqueness

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the sulfonyl group and the benzodioxole ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-20(16-6-7-18-19(14-16)28-15-27-18)21-8-13-29(25,26)23-11-9-22(10-12-23)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCONLILJZRNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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